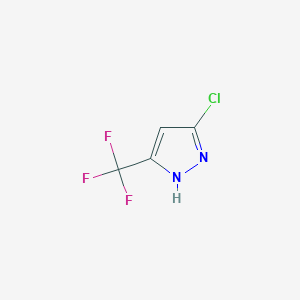

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Descripción general

Descripción

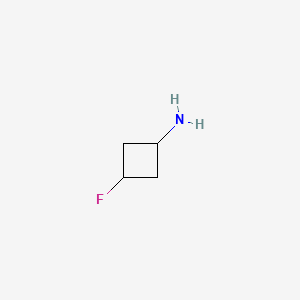

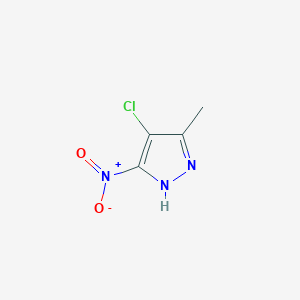

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H4ClN3O2 and a molecular weight of 161.55 . It is a white solid and its IUPAC name is 5-chloro-3-methyl-4-nitro-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-5-nitro-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The InChI code for this compound is 1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3, (H,6,7) .Physical And Chemical Properties Analysis

4-Chloro-3-methyl-5-nitro-1H-pyrazole is a white solid . It has a molecular weight of 161.55 . The compound’s storage temperature is recommended to be at 0-8°C .Aplicaciones Científicas De Investigación

- Peel Integrity and Decay : CMNP can cause fruit peel scarring, but it does not significantly affect peel resistance. However, postharvest decay increases after 3 days, reaching up to 25% by day 8. Overall, CMNP can be safely used in combination with mechanical harvesting .

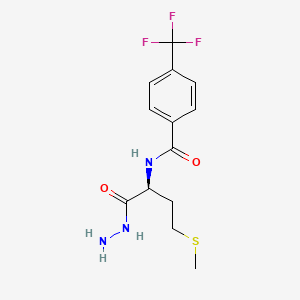

- Activity : Compound 42 exhibits anti-inflammatory and analgesic effects, along with a low ulcerogenic index. It compares favorably to indomethacin and celecoxib .

- Activity : Pyrazolone-5 derivatives, including phenazone (antipyrine), have been explored as anti-cancer agents. These compounds may impact cell cycle progression, wound healing, and apoptosis .

- Optimization : Maintaining the root-mean-square deviation (RMSD) close to the crystal pose is crucial for drug design and biological activity .

Abscission Agent in Citrus Fruit Harvesting

Anti-Inflammatory and Analgesic Properties

Anti-Cancer Potential

Biological Activity and Structure Optimization

Mechanism of Action in Cancer Cells

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is the abscission zone (AZ) in plants, specifically in ‘Valencia’ sweet oranges . The AZ is a narrow zone of anatomically distinct cells that are responsible for the shedding of vegetative and reproductive parts during various developmental stages of a plant’s life cycle .

Mode of Action

CMNP interacts with its target by inducing oxidative stress in the AZ . This oxidative stress triggers a series of biochemical reactions that eventually lead to the abscission of the fruit from the tree .

Biochemical Pathways

The oxidative stress induced by CMNP affects several biochemical pathways. One of the key affected pathways involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide radicals (O·−) . The activity of several enzymes, including superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), peroxidase (POD), and lipoxygenase (LOX), is also altered . These enzymes play crucial roles in managing oxidative stress and regulating the levels of ROS .

Pharmacokinetics

It’s known that cmnp is applied directly to the plants in the form of a spray, suggesting that it is absorbed through the plant’s surface .

Result of Action

The result of CMNP’s action is the abscission of the fruit from the tree. This is achieved through the induction of oxidative stress, which triggers a series of biochemical reactions leading to changes in the structure and function of the AZ . The activity of several enzymes is altered, affecting the levels of ROS and leading to changes in the cell wall lignification and sensitivity to ethylene .

Action Environment

The action of CMNP can be influenced by various environmental factors. It’s worth noting that the application of CMNP is done in a controlled manner, ensuring that the compound reaches its target effectively .

Propiedades

IUPAC Name |

4-chloro-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRMXEGIHGSLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344197 | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

CAS RN |

512810-26-3 | |

| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)